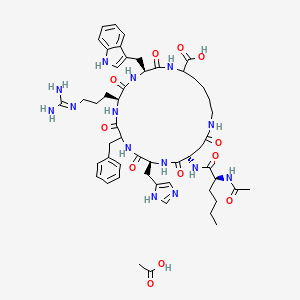
Imiquimod maleate
描述
Imiquimod maleate is a synthetic compound belonging to the imidazoquinoline family. It is primarily known for its role as an immune response modifier. This compound is used topically to treat various skin conditions, including genital warts, superficial basal cell carcinoma, and actinic keratosis . The compound works by stimulating the body’s immune system to fight against these conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of imiquimod involves several steps. One common method starts with the oxidation of 1-isobutyl-1H-imidazo[4,5-c]quinoline to form 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-N-oxide. This intermediate is then converted to a 4-chloro derivative, followed by the formation of a 4-iodo derivative. The final step involves the conversion of this intermediate to imiquimod, which is then purified via its maleate salt .
Industrial Production Methods: Industrial production of imiquimod maleate typically involves large-scale synthesis using the aforementioned synthetic route. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The use of advanced purification techniques, such as crystallization and chromatography, is common in the industrial production of this compound .
化学反应分析
Types of Reactions: Imiquimod undergoes various chemical reactions, including:
Oxidation: Conversion of 1-isobutyl-1H-imidazo[4,5-c]quinoline to its N-oxide derivative.
Substitution: Formation of 4-chloro and 4-iodo derivatives from the N-oxide intermediate.
Common Reagents and Conditions:
Oxidation: Peracetic acid in toluene or a combination of formic acid and peracetic acid.
Substitution: Halogenating agents such as chlorine and iodine.
Major Products:
Oxidation: 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-N-oxide.
Substitution: 4-chloro and 4-iodo derivatives, leading to the final product, imiquimod.
科学研究应用
Imiquimod maleate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of imidazoquinolines.
Biology: Investigated for its role in modulating immune responses and its effects on various cell types.
Medicine: Extensively used in dermatology for treating skin conditions such as genital warts, superficial basal cell carcinoma, and actinic keratosis. .
Industry: Utilized in the development of topical formulations and drug delivery systems.
作用机制
Imiquimod maleate exerts its effects by activating the immune system. It acts as an agonist for toll-like receptor 7 (TLR7) and toll-like receptor 8 (TLR8), leading to the activation of nuclear factor-kappa B (NF-κB). This activation results in the production of pro-inflammatory cytokines, chemokines, and other mediators, which enhance the immune response. Additionally, imiquimod induces apoptosis in tumor cells through caspase activation and modulation of B cell lymphoma/leukemia protein (Bcl-2) proteins .
相似化合物的比较
Resiquimod: Another imidazoquinoline with similar immune-modulating properties but broader applications.
Tilorone: An antiviral agent with immune-modulating effects, though structurally different from imiquimod.
Imiquimod maleate stands out due to its specific mechanism of action and its effectiveness in treating various dermatological conditions.
属性
IUPAC Name |
(Z)-but-2-enedioic acid;1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4.C4H4O4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15;5-3(6)1-2-4(7)8/h3-6,8-9H,7H2,1-2H3,(H2,15,17);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQFLNAOJRNEDV-BTJKTKAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N.C(=C\C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![11-(1,3-benzodioxol-5-yl)-[1,3]benzodioxolo[7,6-g]phthalazine-7,10-diol](/img/structure/B8069300.png)


![(1S,2R,3S,5S,16E,18E,21S)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione](/img/structure/B8069321.png)






![methanesulfonic acid;N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide](/img/structure/B8069384.png)
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,11Z,15S,18S,25S,26R,40S,46S,53S)-37-[(2S)-butan-2-yl]-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,40,46-trimethyl-43-methylidene-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B8069386.png)
